molecular formula C8H13NO5 B3028053 2-Oxa-6-azaspiro[3.4]octane hemioxalate CAS No. 1523570-96-8

2-Oxa-6-azaspiro[3.4]octane hemioxalate

Cat. No. B3028053
CAS RN: 1523570-96-8
M. Wt: 203.19
InChI Key: BCXRHUMGWMWGLN-UHFFFAOYSA-N
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Description

The compound 2-Oxa-6-azaspiro[3.4]octane hemioxalate is a spirocyclic structure that is of interest in various synthetic and medicinal chemistry applications. The spirocyclic framework is characterized by its bicyclic system containing both oxygen and nitrogen atoms within the ring structure, which can impart unique chemical and physical properties to the molecule .

Synthesis Analysis

The synthesis of related spirocyclic compounds has been explored in several studies. For instance, the electrophilic amination of C-H-acidic compounds with 1-oxa-2-azaspiro[2.5]octane has been investigated, demonstrating the introduction of a hydroxycyclohexylamino group at the acidic position and subsequent stabilization reactions . Additionally, synthetic approaches towards diazaspiroketal frameworks starting from dichloroacetone and solketal derivatives have been described, although the desired spirocyclic structures were not always obtained . The first syntheses of the 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system, which is closely related to the compound of interest, have been achieved using L-proline and a tandem aldol-lactonization reaction . Moreover, new classes of thia/oxa-azaspiro[3.4]octanes have been synthesized through robust and step-economic routes, highlighting the potential for these structures in drug discovery .

Molecular Structure Analysis

The molecular structure of spirocyclic compounds like this compound is complex due to the presence of multiple heteroatoms and the spirocyclic nature of the ring system. The stereochemistry and conformation of the rings can significantly influence the reactivity and interaction of these molecules with biological targets. For example, the envelope conformations of the isoxazolidine rings in related compounds have been shown to affect the orientation of substituents, which can be pseudo-axial or pseudo-equatorial .

Chemical Reactions Analysis

Spirocyclic compounds are versatile intermediates in organic synthesis and can undergo a variety of chemical reactions. The rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to access novel 2-azabicyclo[3.1.0]hexanes has been described, demonstrating the synthetic utility of these structures . Additionally, the [3+2] cycloaddition of methylenelactams with nitrones to obtain 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives showcases the reactivity of spirocyclic compounds in constructing complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds are influenced by their spirocyclic structure and the presence of heteroatoms. These properties are crucial for their potential applications in drug discovery and material science. The design and synthesis of a novel series of azaspiro compounds with high affinity for the α7 neuronal nicotinic receptor demonstrate the relevance of these structures in medicinal chemistry . The multifunctional nature of these spirocycles, along with their structural diversity, makes them attractive candidates for the development of new therapeutic agents .

Scientific Research Applications

Synthesis and Chemical Properties

  • 2-Oxa-6-azaspiro[3.4]octane hemioxalate and its derivatives have been synthesized for use in drug discovery. These compounds serve as multifunctional, structurally diverse modules, highlighting their potential in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).
  • An unusual rearrangement of a 1-oxa-6-azaspiro[2.5]octane derivative to synthesize novel 2-azabicyclo[3.1.0]hexanes demonstrates the versatility of these compounds in synthetic chemistry (Adamovskyi, Artamonov, Tymtsunik, & Grygorenko, 2014).
  • Research has focused on the synthesis of 2-oxa-6-azaspiro[3.4]octane as substitutes for piperazine and morpholine in drugs, showing their importance in exploring chemical and patent space in medicinal chemistry (王雯, 陆秀宏, 董肖椿, & 赵伟利, 2015).

Structural Analysis

  • NMR spectroscopy has been used for structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives, providing insights into their steric and electronic effects (Montalvo-González & Ariza-Castolo, 2012).

Applications in Drug Synthesis

  • The compound has been used in the synthesis of 1-oxo-2-oxa-5-azaspiro[3.4]octane ring system found in oxazolomycin, a compound with potential biological activity (Papillon & Taylor, 2000).
  • 2-Oxa-6-azaspiro[3.4]octane derivatives have shown potential as EGFR kinase inhibitors in lung cancer cell lines, highlighting their relevance in cancer research (Zhao, Lin, Wang, Zhao, & Dong, 2013).

Improved Synthesis Techniques

  • Improved synthesis methods for 2-oxa-6-azaspiro[3.3]heptane have been developed, enhancing the stability and solubility of these compounds for broader research applications (van der Haas et al., 2017).

Safety and Hazards

The safety information for 2-Oxa-6-azaspiro[3.4]octane hemioxalate indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-oxa-7-azaspiro[3.4]octane;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H11NO.C2H2O4/c2*1-2-7-3-6(1)4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DREVFFJHSWBTQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12COC2.C1CNCC12COC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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